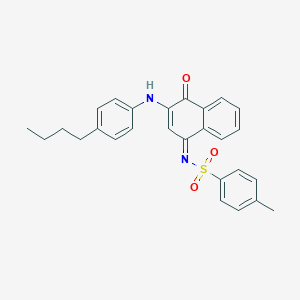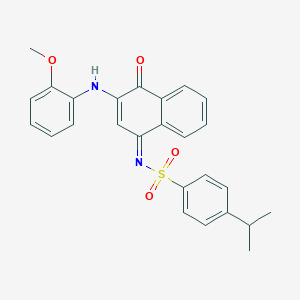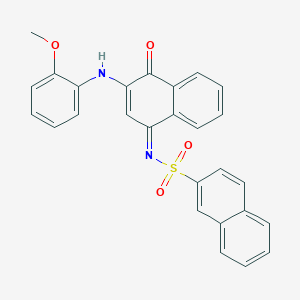![molecular formula C26H23NO7S B281418 ETHYL 5-[N-(4-METHOXYBENZENESULFONYL)ACETAMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B281418.png)
ETHYL 5-[N-(4-METHOXYBENZENESULFONYL)ACETAMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 5-[N-(4-METHOXYBENZENESULFONYL)ACETAMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with the molecular formula C26H23NO7S This compound is characterized by its benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[N-(4-METHOXYBENZENESULFONYL)ACETAMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzofuran intermediate in the presence of a palladium catalyst.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the benzofuran intermediate with a sulfonyl chloride derivative under basic conditions.
Esterification: The ester group can be introduced through an esterification reaction of the carboxylic acid intermediate with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 5-[N-(4-METHOXYBENZENESULFONYL)ACETAMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce specific functional groups, such as the ester or sulfonamide groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents on the benzofuran core or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may be used in the study of enzyme inhibition, protein-ligand interactions, and other biochemical processes.
Medicine: The compound’s unique structure may make it a candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, or antimicrobial research.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mecanismo De Acción
The mechanism of action of ETHYL 5-[N-(4-METHOXYBENZENESULFONYL)ACETAMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
ETHYL 5-[N-(4-METHOXYBENZENESULFONYL)ACETAMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE: shares structural similarities with other benzofuran derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the sulfonamide group, in particular, may enhance its potential as a bioactive compound, as sulfonamides are known for their pharmacological activities.
Propiedades
Fórmula molecular |
C26H23NO7S |
|---|---|
Peso molecular |
493.5 g/mol |
Nombre IUPAC |
ethyl 5-[acetyl-(4-methoxyphenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C26H23NO7S/c1-4-33-26(29)24-22-16-19(10-15-23(22)34-25(24)18-8-6-5-7-9-18)27(17(2)28)35(30,31)21-13-11-20(32-3)12-14-21/h5-16H,4H2,1-3H3 |
Clave InChI |
YEKLXFBZJBKXQJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
SMILES canónico |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ETHYL 4-{[(4Z)-4-[(4-ETHYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE](/img/structure/B281336.png)
![ETHYL 4-{[(4Z)-4-[(2,4-DIMETHYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE](/img/structure/B281337.png)
![ethyl 4-{[(4Z)-4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoate](/img/structure/B281338.png)
![N-[(1Z)-3-[(3,4-DIMETHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]THIOPHENE-2-SULFONAMIDE](/img/structure/B281339.png)



![4-TERT-BUTYL-N-[(1Z)-3-[(2-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE](/img/structure/B281346.png)
![4-ETHYL-N-[(1Z)-3-[(2-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE](/img/structure/B281348.png)
![4-CHLORO-N-[(1Z)-3-[(2-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE](/img/structure/B281351.png)
![4-tert-butyl-N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}benzenesulfonamide](/img/structure/B281356.png)
![4-ETHOXY-N-{4-HYDROXY-3-[(4-METHYLPHENYL)SULFANYL]NAPHTHALEN-1-YL}BENZENE-1-SULFONAMIDE](/img/structure/B281357.png)
![N-{4-HYDROXY-3-[(4-METHYLPHENYL)SULFANYL]NAPHTHALEN-1-YL}-4-METHOXYBENZENE-1-SULFONAMIDE](/img/structure/B281358.png)
![N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2,4-dimethylbenzenesulfonamide](/img/structure/B281360.png)
